
2-(4-Trifluoromethoxy-phenoxy)-phenylamine
概要
説明
2-(4-Trifluoromethoxy-phenoxy)-phenylamine is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenoxy group, which is further connected to a phenylamine structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Trifluoromethoxy-phenoxy)-phenylamine typically involves the reaction of 4-trifluoromethoxyphenol with a suitable phenylamine derivative under specific conditions. One common method involves the use of a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF), followed by heating to facilitate the nucleophilic substitution reaction . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput .
化学反応の分析
Types of Reactions
2-(4-Trifluoromethoxy-phenoxy)-phenylamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are tailored to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amine derivatives .
科学的研究の応用
2-(4-Trifluoromethoxy-phenoxy)-phenylamine has diverse applications in scientific research:
作用機序
The mechanism by which 2-(4-Trifluoromethoxy-phenoxy)-phenylamine exerts its effects involves interactions with molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity and electron-withdrawing properties, influencing its binding affinity and activity . The specific pathways and targets depend on the application, whether in biological systems or material science .
類似化合物との比較
Similar Compounds
4-(Trifluoromethoxy)phenol: Shares the trifluoromethoxy group but lacks the phenylamine structure.
2-(4-Methoxy-phenoxy)-phenylamine: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
Uniqueness
2-(4-Trifluoromethoxy-phenoxy)-phenylamine is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in applications requiring specific chemical reactivity and biological activity .
特性
IUPAC Name |
2-[4-(trifluoromethoxy)phenoxy]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO2/c14-13(15,16)19-10-7-5-9(6-8-10)18-12-4-2-1-3-11(12)17/h1-8H,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXQONSORJKORRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)OC2=CC=C(C=C2)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-Phenyl-2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol hydrochloride](/img/structure/B1465237.png)
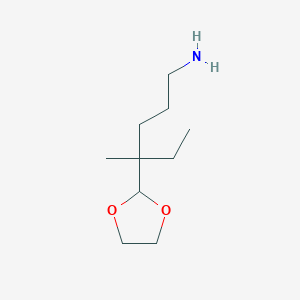
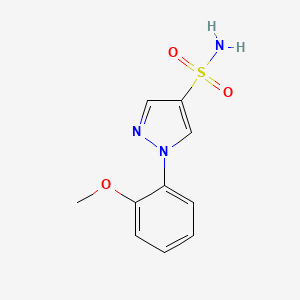

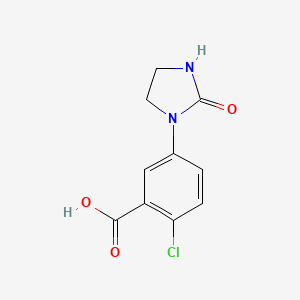
![tert-butyl N-{2-azaspiro[4.4]nonan-6-yl}carbamate](/img/structure/B1465247.png)
![Ethyl imidazo[1,2-A]pyrimidine-6-carboxylate](/img/structure/B1465248.png)
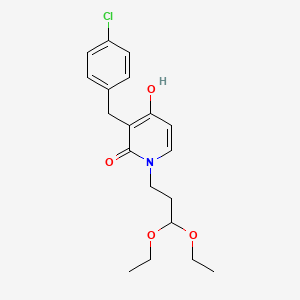
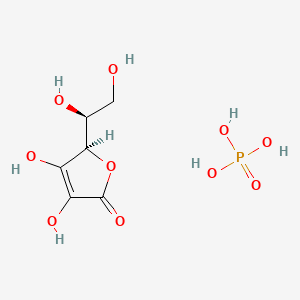
![2-(6-Methoxy[1,5]naphthyridin-4-yl)-1-ethanol](/img/structure/B1465252.png)
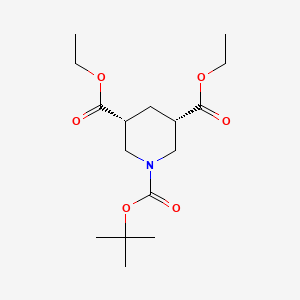

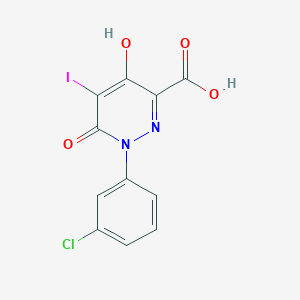
![3-(1-Methyl-1H-pyrrol-2-yl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1465260.png)
